Voxilaprevir

Descripción general

Descripción

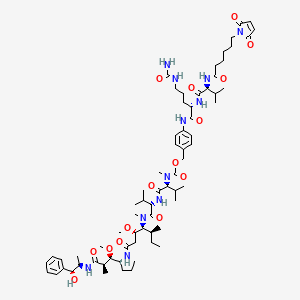

Voxilaprevir is a nonstructural protein 3 and 4a protease inhibitor used to treat Hepatitis C infections . It is used in combination with sofosbuvir and velpatasvir . The combination has the trade name Vosevi and received a positive opinion from the European Committee for Medicinal Products for Human Use in June 2017 .

Synthesis Analysis

The synthesis of Voxilaprevir involves complex chemical reactions. The median peak plasma concentration of Voxilaprevir was observed 4 hours post-dose . Voxilaprevir is >99% bound to human plasma proteins and is primarily a substrate of CYP3A4 with slow turnover .

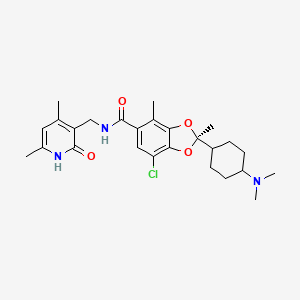

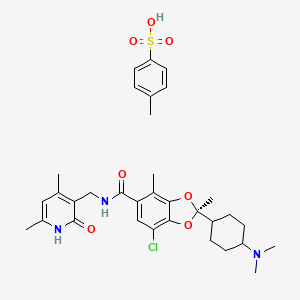

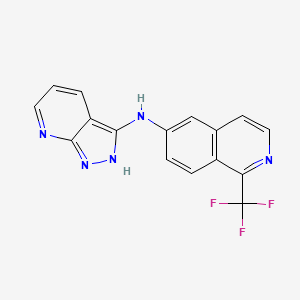

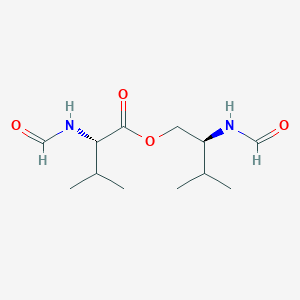

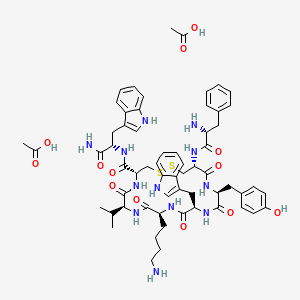

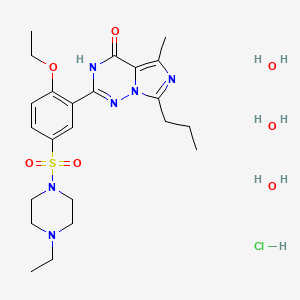

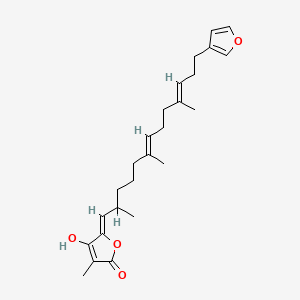

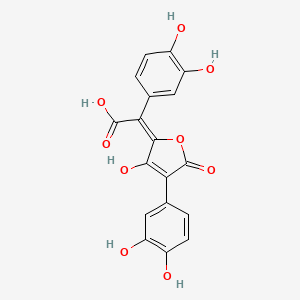

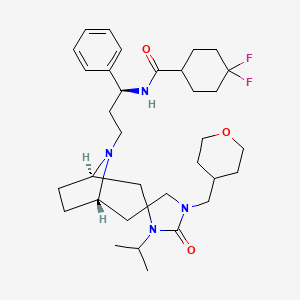

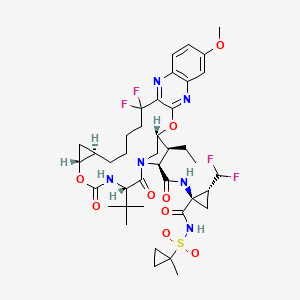

Molecular Structure Analysis

The molecular formula of Voxilaprevir is C40H52F4N6O9S . Its average mass is 868.934 Da and its monoisotopic mass is 868.345276 Da .

Chemical Reactions Analysis

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV) . It disrupts HCV replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .

Physical And Chemical Properties Analysis

Voxilaprevir has a molecular weight of 868.94 g/mol . Its density is 1.4±0.1 g/cm³ . It is >99% bound to human plasma proteins .

Aplicaciones Científicas De Investigación

Direct-Acting Antiviral Agent

Voxilaprevir is a direct-acting antiviral agent that targets the viral NS3/4A protein . It disrupts Hepatitis C Virus (HCV) replication by specifically inhibiting the critical functions of NS3/4A protein in the replication complex .

Treatment for Hepatitis C Virus Infection

Voxilaprevir, in combination with Sofosbuvir and Velpatasvir (SOF/VEL/VOX), is used as a salvage therapy for HCV infection . In clinical trials, SOF/VEL/VOX was associated with high rates of sustained virologic response at post-treatment week 12 (SVR12) and was well tolerated .

Treatment for Direct-Acting Antiviral-Experienced Patients

SOF/VEL/VOX is also used as a salvage treatment in patients who have previously failed a Direct-Acting Antiviral (DAA) treatment . The global data on the practice and treatment outcomes of SOF/VEL/VOX in DAA-experienced CHC patients remains sparse .

Treatment for Specific Genotypes and Conditions

The effectiveness of SOF/VEL/VOX varies based on the genotype of the HCV and the patient’s condition. For instance, SVR12 rates were significantly higher in non-GT3-infected patients and non-cirrhotic patients . However, there may still be a risk of treatment failure for patients with GT3 infection, cirrhosis, or SOF/VEL treatment failure .

Safety and Adverse Effects

Adverse events (AEs) were reported in 30% of patients, with serious AEs (SAEs) reported in 3.82% of patients . The most frequently reported AEs were headache, asthenia, nausea, fatigue, and diarrhea, which were mostly mild in severity .

Future Research Directions

Future research could focus on improving the effectiveness of SOF/VEL/VOX for patients with GT3 infection, cirrhosis, or SOF/VEL treatment failure . Additionally, more real-world studies are needed to further assess the effectiveness and safety of SOF/VEL/VOX .

Mecanismo De Acción

Target of Action

Voxilaprevir primarily targets the nonstructural protein 3 and 4a (NS3/4A) protease of the Hepatitis C Virus (HCV) . The NS3/4A protease plays a crucial role in the lifecycle of the HCV, being responsible for cleaving the HCV’s genetic material into structural and nonstructural proteins required for assembly into mature virus .

Mode of Action

Voxilaprevir exerts its antiviral action by reversibly binding and inhibiting the NS3/4A serine protease of HCV . This inhibition prevents the proteolytic cleavage of the HCV encoded polyprotein, disrupting the replication of the virus .

Biochemical Pathways

The inhibition of the NS3/4A protease by Voxilaprevir disrupts the HCV’s replication process. Following viral replication of HCV genetic material and translation into a single polypeptide, NS3 and its activating cofactor NS4A are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B . By inhibiting the viral protease NS3/4A, Voxilaprevir therefore prevents viral replication and function .

Pharmacokinetics

Voxilaprevir is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP2C8 and CYP1A2 . It is primarily eliminated via biliary excretion . The pharmacokinetic properties of Voxilaprevir influence its bioavailability and effectiveness as a treatment for HCV infections.

Result of Action

The molecular and cellular effects of Voxilaprevir’s action result in a decrease in serum HCV RNA levels . By specifically inhibiting the critical functions of NS3/4A protein in the replication complex, Voxilaprevir disrupts HCV replication, leading to a decrease in the viral load .

Action Environment

Environmental factors such as the genotype of the HCV, the presence of cirrhosis, and previous treatment history can influence the action, efficacy, and stability of Voxilaprevir . For instance, SVR12 rates were significantly higher in non-GT3-infected patients and non-cirrhotic patients than in GT3-infected patients and cirrhotic patients . Furthermore, the SVR12 rates of previous treatment of SOF/VEL were significantly lower than those of other regimens .

Propiedades

IUPAC Name |

(1R,18R,20R,24S,27S,28S)-24-tert-butyl-N-[(1R,2R)-2-(difluoromethyl)-1-[(1-methylcyclopropyl)sulfonylcarbamoyl]cyclopropyl]-28-ethyl-13,13-difluoro-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52F4N6O9S/c1-7-22-27-19-50(28(22)32(51)48-39(18-23(39)31(41)42)35(53)49-60(55,56)38(5)14-15-38)34(52)30(37(2,3)4)47-36(54)59-26-16-20(26)10-8-9-13-40(43,44)29-33(58-27)46-25-17-21(57-6)11-12-24(25)45-29/h11-12,17,20,22-23,26-28,30-31H,7-10,13-16,18-19H2,1-6H3,(H,47,54)(H,48,51)(H,49,53)/t20-,22-,23+,26-,27+,28+,30-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBLZLWXUBZHSL-FZNJKFJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(C1C(=O)NC3(CC3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)C(NC(=O)OC5CC5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@H]2CN([C@@H]1C(=O)N[C@@]3(C[C@H]3C(F)F)C(=O)NS(=O)(=O)C4(CC4)C)C(=O)[C@@H](NC(=O)O[C@@H]5C[C@H]5CCCCC(C6=NC7=C(C=C(C=C7)OC)N=C6O2)(F)F)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52F4N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027947 | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Voxilaprevir exerts its antiviral action by reversibley binding and inhibiting the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving genetic material into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, voxilaprevir therefore prevents viral replication and function. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Voxilaprevir | |

CAS RN |

1535212-07-7 | |

| Record name | Cyclopropanecarboxamide, N-[[[(1R,2R)-2-[5,5-difluoro-5-(3-hydroxy-6-methoxy-2-quinoxalinyl)pentyl]cyclopropyl]oxy]carbonyl]-3-methyl-L-valyl-(3S,4R)-3-ethyl-4-hydroxy-L-prolyl-1-amino-2-(difluoromethyl)-N-[(1-methylcyclopropyl)sulfonyl]-, cyclic (1→2)-ether, (1R,2R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1535212-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voxilaprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1535212077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voxilaprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voxilaprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOXILAPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0570F37359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.